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For Researchers, Scientists, and Drug Development Professionals

Abstract
Drimentine C, a member of the terpenylated diketopiperazine family of antibiotics, has

garnered interest for its cytotoxic activities against various cancer cell lines. This technical

guide provides a comprehensive overview of the available spectroscopic data for Drimentine
C, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. Detailed experimental protocols for the characterization of such natural products

are outlined, alongside a visualization of the biosynthetic pathway of drimentine alkaloids. This

document aims to serve as a core resource for researchers engaged in the study and

development of Drimentine C and related compounds.

Introduction
Drimentine C is a complex natural product isolated from Actinomycete bacteria.[1] Its structure

features a fusion of a sesquiterpene moiety with a diketopiperazine core, a common motif in

bioactive natural products.[2] Preliminary studies have indicated its potential as an anticancer

agent, demonstrating modest cytotoxicity against several human tumor cell lines.[3] The

intricate structure and promising biological activity of Drimentine C make a thorough

understanding of its physicochemical properties, particularly its spectroscopic signature,

essential for ongoing research and drug development efforts.
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Spectroscopic Data of Drimentine C
A comprehensive compilation of the publicly available spectroscopic data for Drimentine C is

presented below. It is important to note that a consolidated, single-source deposition of all

spectroscopic data for Drimentine C is not readily available in the literature. The following

tables represent a collation of information from various sources and data for structurally related

compounds where specific data for Drimentine C is not explicitly reported.

Mass Spectrometry (MS)
High-resolution mass spectrometry is a critical tool for determining the elemental composition

of a molecule.

Parameter Value Source

Molecular Formula C₃₁H₄₁N₃O₂ [3]

Molecular Weight 487.7 g/mol [3]

Ionization Mode Electrospray Ionization (ESI) Inferred from common practice

Observed m/z [M+H]⁺ Inferred from common practice

Table 1: Mass Spectrometry Data for Drimentine C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While a complete, assigned NMR dataset for Drimentine C is not published in a

single source, data for the related drimane sesquiterpenoid core is available and provides a

reference for the terpenoid portion of the molecule.

¹H NMR Data (Predicted and based on related compounds)
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

Indole Protons 7.0 - 7.5 m -

Diketopiperazine

Protons
3.0 - 4.5 m -

Sesquiterpene

Protons
0.8 - 2.5 m -

Methyl Protons 0.7 - 1.2 s, d -

Table 2: Predicted ¹H NMR Data for Drimentine C based on its structural motifs.

¹³C NMR Data (Predicted and based on related compounds)

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O) 165 - 175

Indole Aromatic 110 - 140

Sesquiterpene (Aliphatic) 10 - 60

Table 3: Predicted ¹³C NMR Data for Drimentine C based on its structural motifs.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

IR absorptions for Drimentine C are based on its constituent functional groups.

Functional Group Characteristic Absorption (cm⁻¹)

N-H (Amide) 3200 - 3400

C-H (Aromatic/Aliphatic) 2850 - 3100

C=O (Amide) 1650 - 1690

C=C (Aromatic) 1450 - 1600
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Table 4: Predicted Infrared (IR) Spectroscopy Data for Drimentine C.

Experimental Protocols
The following section details the general methodologies employed for the spectroscopic

analysis of natural products like Drimentine C.

General Experimental Workflow
The process of isolating and characterizing a novel natural product like Drimentine C follows a

structured workflow.
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Isolation

Structure Elucidation

Biological Evaluation

Bacterial Fermentation

Solvent Extraction

Chromatographic Separation (e.g., HPLC)

Mass Spectrometry (MS)

Purified Compound

NMR Spectroscopy (1H, 13C, 2D)

Infrared (IR) Spectroscopy

Cytotoxicity Assays
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Terpenoid Pathway Amino Acid Pathway

Mevalonate Pathway

Farnesyl Pyrophosphate (FPP)

Prenyltransferase

L-Tryptophan & L-Proline

Cyclic Dipeptide (Diketopiperazine)

Cyclization & Rearrangement

Drimentine C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Drimentine
C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1140457#spectroscopic-data-of-drimentine-c-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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